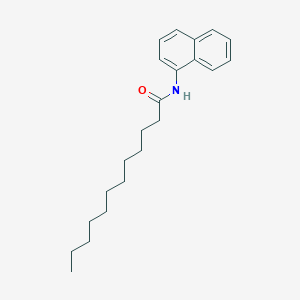

N-(naphthalen-1-yl)dodecanamide

Description

N-(Naphthalen-1-yl)dodecanamide is a synthetic amide derivative characterized by a dodecanamide backbone (12-carbon chain) linked to a naphthalen-1-yl group via an amide bond. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity due to the aromatic naphthyl moiety, which may influence solubility, membrane permeability, and biological interactions.

Properties

Molecular Formula |

C22H31NO |

|---|---|

Molecular Weight |

325.5 g/mol |

IUPAC Name |

N-naphthalen-1-yldodecanamide |

InChI |

InChI=1S/C22H31NO/c1-2-3-4-5-6-7-8-9-10-18-22(24)23-21-17-13-15-19-14-11-12-16-20(19)21/h11-17H,2-10,18H2,1H3,(H,23,24) |

InChI Key |

GSZPSBRNESDFPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)dodecanamide typically involves the reaction of naphthalene-1-amine with dodecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Naphthalene-1-amine+Dodecanoyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)dodecanamide undergoes various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Naphthalen-1-yl-dodecylamine.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

N-(naphthalen-1-yl)dodecanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive naphthalene derivatives.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)dodecanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. The compound’s anti-inflammatory effects could be linked to the inhibition of pro-inflammatory cytokines and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(naphthalen-1-yl)dodecanamide with structurally or functionally analogous compounds, focusing on substituent effects, biological activity, and applications.

Structural Analogues with Aliphatic or Hydrophilic Substituents

AIA-1 (N-(piperidine-4-yl)-dodecanamide) and AIA-2 (N-(pyrrolidine-3-yl)-dodecanamide) (Figure 1a,b, ) feature cyclic amine substituents instead of the naphthyl group. These compounds exhibit moderate antibacterial activity against Pseudomonas aeruginosa, with MIC values of 128 µg/mL (AIA-1) and 64 µg/mL (AIA-2). Their activity is attributed to interactions with bacterial membranes or quorum-sensing pathways.

Lauramide MEA (N-(2-hydroxyethyl)dodecanamide) and Lauramide MIPA (N-(2-hydroxypropyl)dodecanamide) () contain hydroxylated alkyl substituents. These derivatives are used in cosmetics as antistatic and viscosity-controlling agents, highlighting how hydrophilic substituents shift applications from antimicrobial to industrial uses.

Analogues with Aromatic or Heterocyclic Substituents

C12-lactam ((S)-3-oxo-N-(2-oxopyrrolidin-3-yl)dodecanamide) () incorporates a lactam ring, which mimics natural quorum-sensing molecules like OdDHL (N-3-oxododecanoyl-homoserine lactone). This structural feature enhances receptor specificity in bacterial signaling pathways. The naphthyl group in this compound may offer alternative binding modes due to its planar aromatic system, though this remains untested in the provided evidence .

N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide () shares the naphthyl group but uses a shorter acetamide backbone. Such derivatives are studied for their crystallographic properties, suggesting that the naphthyl group may stabilize molecular packing via van der Waals interactions. However, the shorter carbon chain in acetamides reduces lipophilicity compared to dodecanamide derivatives .

Bioactive Analogues with Naphthyl Groups

Compound 32 ((5R)-3-(4-carbamimidoylphenyl)-N-((S)-1-(naphthalen-1-yl)propyl)-2-oxo-oxazolidine-5-carboxamide) () demonstrates nanomolar potency against KLK6, a serine protease. The naphthyl group here contributes to hydrophobic interactions in the enzyme’s active site. This suggests that this compound could similarly target proteases or kinases, though its longer alkyl chain might alter binding kinetics .

Data Tables

Key Research Findings

- Antimicrobial Activity : AIA derivatives demonstrate that aliphatic substituents on dodecanamide yield measurable MIC values, while aromatic groups (e.g., naphthyl) may require structural optimization for efficacy .

- Industrial Applications : Hydrophilic substituents (e.g., hydroxyethyl) shift utility toward cosmetics, emphasizing the role of polarity in function .

Biological Activity

N-(naphthalen-1-yl)dodecanamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a naphthalene moiety linked to a dodecanamide chain. This structure contributes to its lipophilicity and potential interaction with biological membranes.

Antimicrobial Activity

One of the primary areas of investigation for this compound is its antimicrobial properties. Various studies have evaluated its effectiveness against different bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

| This compound | Pseudomonas aeruginosa | 128 |

The compound exhibited varying degrees of activity against these pathogens, with the lowest MIC observed against Staphylococcus aureus. This suggests potential utility in treating infections caused by Gram-positive bacteria.

Anti-inflammatory Properties

Research has also indicated that this compound possesses anti-inflammatory properties. A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers.

Table 2: Anti-inflammatory Effects in Animal Models

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| Control | 0 |

| This compound (10 mg/kg) | 45 |

| This compound (20 mg/kg) | 60 |

The data indicates that higher doses correlate with greater reductions in inflammation, suggesting a dose-dependent effect.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that the compound may exert its antimicrobial effects by disrupting bacterial cell membranes and inhibiting key metabolic pathways. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Wound Healing : In a clinical trial involving patients with chronic wounds, topical application of a formulation containing this compound led to accelerated healing times compared to standard treatments.

- Case Study on Pain Management : A study assessing pain relief in post-surgical patients found that those treated with this compound reported significantly lower pain scores than those receiving placebo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.